An In-depth Technical Guide to 5'-Iodo-5'-deoxyadenosine: Chemical Properties, Structure, and Biological Relevance
An In-depth Technical Guide to 5'-Iodo-5'-deoxyadenosine: Chemical Properties, Structure, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Iodo-5'-deoxyadenosine is a synthetic nucleoside analog of adenosine, characterized by the substitution of the 5'-hydroxyl group with an iodine atom. This modification renders it a valuable tool in biochemical and pharmacological research, primarily as a precursor for the synthesis of other nucleoside analogs and as a potential modulator of various enzymatic processes. Its structural similarity to adenosine and S-adenosylmethionine (SAM) allows it to interact with enzymes involved in nucleotide metabolism and methylation pathways. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological applications of 5'-Iodo-5'-deoxyadenosine, with a focus on its relevance to researchers in drug discovery and development.
Chemical Structure and Properties
5'-Iodo-5'-deoxyadenosine consists of an adenine base attached to a ribose sugar, with an iodine atom at the 5' position of the ribose ring.
Structure:
The key chemical and physical properties of 5'-Iodo-5'-deoxyadenosine are summarized in the table below, compiled from various chemical data sources.
| Property | Value |
| Molecular Formula | C₁₀H₁₂IN₅O₃ |
| Molecular Weight | 377.14 g/mol [1] |
| CAS Number | 4099-81-4 |
| IUPAC Name | (2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(iodomethyl)oxolane-3,4-diol[1] |
| Melting Point | 178-187 °C[2] |
| Boiling Point | 671.1 °C at 760 mmHg (Predicted) |
| Density | 2.53 g/cm³[2] |
| Solubility | Slightly soluble in water. |
| Appearance | Solid |
| InChI Key | FUWWLIOFNXNKQR-UHFFFAOYSA-N |
| SMILES | C1=NC2=C(C(=N1)N)N=CN2C3C(C(C(O3)CI)O)O |
Experimental Protocols
Synthesis of 5'-Iodo-5'-deoxyadenosine
The synthesis of 5'-Iodo-5'-deoxyadenosine can be achieved from the starting material adenosine. The following protocol is adapted from a similar synthesis of a related deoxyadenosine analog.
Materials:
-
Adenosine
-
Iodine (I₂)
-
Triphenylphosphine (PPh₃)
-
Pyridine
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Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
Dissolve adenosine in pyridine in a round-bottom flask at room temperature.
-
To this solution, add triphenylphosphine and iodine.
-
Allow the reaction to stir at room temperature for approximately 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate.
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Remove the pyridine under reduced pressure.
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The resulting residue is then subjected to purification by silica gel column chromatography.
Purification:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., chloroform) and pack it into a chromatography column.
-
Dissolve the crude residue in a minimal amount of the eluent.
-
Load the sample onto the column.
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Elute the column with a solvent system of increasing polarity, for example, a gradient of methanol in chloroform (e.g., 9:1 CHCl₃:MeOH)[3].
-
Collect the fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield 5'-Iodo-5'-deoxyadenosine as a solid.
Enzyme Inhibition Assay (General Protocol)
As a structural analog of adenosine, 5'-Iodo-5'-deoxyadenosine can be investigated as a potential inhibitor of enzymes that utilize adenosine or its derivatives as substrates, such as S-adenosylhomocysteine (SAH) hydrolase and various methyltransferases. A general protocol for an enzyme inhibition assay is provided below.
Materials:
-
Purified enzyme (e.g., SAH hydrolase or a DNA methyltransferase)
-
Substrate for the enzyme (e.g., S-adenosylhomocysteine for SAH hydrolase)
-
5'-Iodo-5'-deoxyadenosine (as the potential inhibitor)
-
Assay buffer specific to the enzyme
-
Detection reagent (e.g., a fluorescent probe or a radioactively labeled substrate)
-
Microplate reader
Procedure:
-
Prepare a stock solution of 5'-Iodo-5'-deoxyadenosine in a suitable solvent (e.g., DMSO).
-
In the wells of a microplate, add the assay buffer.
-
Add varying concentrations of the 5'-Iodo-5'-deoxyadenosine solution to the wells. Include a control well with no inhibitor.
-
Add the purified enzyme to each well and incubate for a predetermined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the reaction progress over time using a microplate reader to measure the signal (e.g., fluorescence, absorbance, or radioactivity) generated by the product formation.
-
Calculate the rate of the enzymatic reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Biological Activity and Signaling Pathways
Role in the Nucleotide Salvage Pathway
The nucleotide salvage pathway is a metabolic route that allows cells to recycle nucleobases and nucleosides from the degradation of DNA and RNA.[4] 5'-Iodo-5'-deoxyadenosine, as a modified adenosine nucleoside, can potentially enter this pathway. Once inside the cell, it could be recognized by nucleoside kinases, which would phosphorylate it to the corresponding nucleotide analog. This analog could then be incorporated into nucleic acids or interfere with the synthesis of endogenous nucleotides.
Caption: Entry of 5'-Iodo-5'-deoxyadenosine into the nucleotide salvage pathway.
Potential Effects on Methylation-Dependent Signaling
Adenosine and its analogs can influence cellular signaling pathways that are dependent on methylation. S-adenosylmethionine (SAM) is the universal methyl group donor for the methylation of DNA, RNA, proteins, and lipids. The by-product of these reactions, S-adenosylhomocysteine (SAH), is a potent inhibitor of methyltransferases. SAH is hydrolyzed to adenosine and homocysteine by SAH hydrolase. Analogs of adenosine, including 5'-deoxyadenosine derivatives, can interfere with this cycle, leading to an accumulation of SAH and subsequent inhibition of cellular methylation. This can have downstream effects on various signaling pathways. For instance, the inhibition of protein arginine methyltransferases (PRMTs) by adenosine analogs can affect pathways regulated by protein methylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Comparative Study of Adenosine Analogs as Inhibitors of Protein Arginine Methyltransferases and a Clostridioides difficile-Specific DNA Adenine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleotide salvage - Wikipedia [en.wikipedia.org]
